N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide
Description
N,2-Diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-22(24-18-11-5-2-6-12-18)21(17-9-3-1-4-10-17)23-16-19-15-20-13-7-8-14-26(20)25-19/h1-6,9-12,15,21,23H,7-8,13-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVUTOXSVTYOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)CNC(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyridine core. This can be achieved through a 1,3-dipolar cycloaddition reaction, followed by subsequent functional group modifications[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N,2-Diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo 1,5-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide is studied for its biological activity. It has shown promise as a potential therapeutic agent in various biological assays.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as hepatitis B virus (HBV). Its ability to inhibit viral replication makes it a candidate for antiviral drug development.
Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for various applications, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which N,2-diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to viral proteins or enzymes, inhibiting their function and preventing viral replication. The exact molecular pathways involved are still under investigation, but research suggests that it targets key components of the viral life cycle.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure and are used in various chemical and biological applications.
Diphenylacetamide derivatives: These compounds have similar functional groups and are studied for their biological activity.
Uniqueness: N,2-Diphenyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)acetamide stands out due to its specific combination of structural features, which contribute to its unique reactivity and biological activity. Its ability to inhibit viral replication distinguishes it from other compounds in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
